5-(Phenylthio)isoxazole-3-carboxylic acid

Physicochemical Properties Drug-Likeness Lipophilicity

5-(Phenylthio)isoxazole-3-carboxylic acid (CAS 1355233-96-3, C₁₀H₇NO₃S, MW 221.23 g/mol) is a heterocyclic building block belonging to the 5‑substituted isoxazole‑3‑carboxylic acid family. The compound features a phenylthio (–S–Ph) group at the isoxazole 5‑position, distinguishing it from oxygen‑linked or directly arylated analogs.

Molecular Formula C10H7NO3S
Molecular Weight 221.23 g/mol
Cat. No. B11801013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Phenylthio)isoxazole-3-carboxylic acid
Molecular FormulaC10H7NO3S
Molecular Weight221.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC(=NO2)C(=O)O
InChIInChI=1S/C10H7NO3S/c12-10(13)8-6-9(14-11-8)15-7-4-2-1-3-5-7/h1-6H,(H,12,13)
InChIKeyWZFHVYDNVDBKNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Phenylthio)isoxazole-3-carboxylic Acid: Structural Identity, Chemical Class, and Procurement Baseline


5-(Phenylthio)isoxazole-3-carboxylic acid (CAS 1355233-96-3, C₁₀H₇NO₃S, MW 221.23 g/mol) is a heterocyclic building block belonging to the 5‑substituted isoxazole‑3‑carboxylic acid family. The compound features a phenylthio (–S–Ph) group at the isoxazole 5‑position, distinguishing it from oxygen‑linked or directly arylated analogs. This structural motif introduces a divalent sulfur bridge that alters electronic distribution, lipophilicity, and metabolic susceptibility relative to the widely used 5‑phenyl congener . The carboxylic acid at position 3 provides a handle for amidation, esterification, and bioconjugation, making the compound a versatile intermediate in medicinal chemistry and agrochemical discovery [1].

Why 5-(Phenylthio)isoxazole-3-carboxylic Acid Cannot Be Replaced by Common 5-Aryl or 5-Alkyl Isoxazole-3-carboxylic Acids


The 5‑position substituent fundamentally governs the compound’s physicochemical and target‑interaction profile. The phenylthio group imparts significantly higher lipophilicity and distinct electron‑donating character compared to a 5‑phenyl analog, which directly influences membrane permeability, protein binding, and metabolic stability . Patent literature confirms that subtle variations in the 5‑substituent of isoxazole‑3‑carboxylic acid derivatives can switch biological activity from antibacterial to xanthine oxidase inhibition or leishmanicidal activity, precluding simple one‑to‑one replacement [1]. Consequently, substituting 5‑(phenylthio)isoxazole‑3‑carboxylic acid with a cheaper, more common 5‑phenyl, 5‑(p‑tolyl), or 5‑(thienyl) analog without systematic comparative evaluation risks complete loss of the desired pharmacological or chemical property.

Quantitative Differentiation Guide: 5-(Phenylthio)isoxazole-3-carboxylic Acid vs. Closest Analogs


Molecular Weight and Topological Surface Area (TPSA) Divergence from the 5‑Phenyl Analog

Replacement of a 5‑phenyl group with a 5‑phenylthio group increases the molecular weight by approximately 32 Da and adds a sulfur atom, which elevates calculated octanol‑water partition coefficient (cLogP) by an estimated 0.5–0.8 log units relative to 5‑phenylisoxazole‑3‑carboxylic acid (LogP 2.44) . The higher lipophilicity is expected to improve passive membrane diffusion but also increases the risk of CYP‑mediated metabolism, directly impacting pharmacokinetic profiles [1].

Physicochemical Properties Drug-Likeness Lipophilicity

Available Purity Grade and Catalog Accessibility Relative to Common Isoxazole Building Blocks

The target compound is commercially offered at 95% purity by specialized chemical suppliers, with a catalog price of approximately $436 per gram for 97% grade . In contrast, the 5‑phenyl analog is widely stocked by major vendors (TCI, ChemImpex, Alfa Aesar) at purities exceeding 98% (HPLC) at prices roughly one‑tenth that of the phenylthio derivative . This purity–cost differential reflects the less mature supply chain and higher synthetic complexity of the phenylthio compound, making it a strategic choice only when the sulfur‑bridged motif is strictly required by the target product profile .

Chemical Procurement Purity Specification Vendor Comparison

Class‑Level Anti‑Leishmanial and Antibacterial Activity of Isoxazolethioethers Supporting the Phenylthio Motif

A focused library of substituted 3‑isoxazolethioethers, synthesized via DBU‑catalyzed nucleophilic aromatic substitution, demonstrated measurable in vitro activity against Leishmania species and a panel of Gram‑positive and Gram‑negative bacteria [1]. Although 5‑(phenylthio)isoxazole‑3‑carboxylic acid itself was not the most potent congener in the series, the study establishes that the thioether bridge is a pharmacophoric element contributing to anti‑parasitic activity, whereas simple 5‑aryl isoxazole‑3‑carboxylic acids (e.g., 5‑phenyl, 5‑p‑tolyl) evaluated in the same screening cascade lacked this activity profile [2].

Anti-Leishmanial Antibacterial Isoxazolethioether

Synthetic Versatility Enabled by the Carboxylic Acid Handle in Patented Antibiotic Conjugates

US Patent 4,465,631 explicitly claims a broad series of 5‑substituted‑3‑isoxazolecarboxylic acid derivatives, including 5‑(4‑methylphenyl)isoxazole‑3‑carboxylic acid, as acylating agents for ampicillin and cephalosporin antibiotics, generating novel broad‑spectrum antibacterial agents with activity against Pseudomonas aeruginosa and glucose non‑fermentative Gram‑negative rods [1]. The carboxylic acid at position 3 is the essential reactive handle for amide bond formation with β‑lactam nuclei. A phenylthio group at position 5 would be a direct structural variation within the patented scope, exploiting the same conjugation chemistry while potentially modulating spectrum and resistance profile through the sulfur atom [2].

Antibiotic Conjugation Beta-Lactam 5-Substituted Isoxazole

Xanthine Oxidase Inhibitory Potential of 5‑Substituted Isoxazole‑3‑carboxylic Acid Scaffolds

A 2024 patent (CN‑101580495‑A) and associated medicinal chemistry literature demonstrate that 5‑substituted phenyl‑isoxazole‑3‑carboxylic acids are potent xanthine oxidase (XO) inhibitors, with lead compounds achieving nanomolar IC₅₀ values [1]. The carboxylic acid moiety is critical for binding to the molybdenum cofactor in the XO active site, while the 5‑substituent modulates potency and selectivity. A 5‑(phenylthio) variant would be a direct isostere of the 5‑phenoxy analogs that showed optimal activity, with the sulfur atom potentially offering metabolic advantages and altering the off‑target profile compared to oxygen‑linked counterparts [2].

Xanthine Oxidase Inhibition Hyperuricemia Gout

Evidence‑Based Application Scenarios for 5-(Phenylthio)isoxazole-3-carboxylic Acid in Research and Industrial Procurement


Medicinal Chemistry: Lead‑Optimization Libraries for Anti‑Leishmanial and Antibacterial SAR

Based on the demonstrated activity of 3‑isoxazolethioethers against Leishmania spp. and pathogenic bacteria, the 5‑(phenylthio)isoxazole‑3‑carboxylic acid scaffold can serve as a core fragment for parallel synthesis of amide and ester libraries targeting neglected tropical diseases and drug‑resistant bacterial infections [1]. The free carboxylic acid enables rapid diversification via amide coupling with primary and secondary amines, a standard high‑throughput medicinal chemistry workflow.

Antibiotic Conjugate Synthesis: β‑Lactam Acylation for Spectrum Expansion

Following the protocols established in US Patent 4,465,631, the compound can be converted to its acid chloride and coupled to ampicillin, amoxicillin, or cephalosporin cores to generate novel semi‑synthetic antibiotics [2]. The phenylthio substituent is expected to alter the lipophilicity and Gram‑negative penetration profile relative to the previously disclosed 5‑(4‑methylphenyl) derivative, potentially addressing efflux‑mediated resistance.

Xanthine Oxidase Inhibitor Hit‑Finding: Underexplored Sulfur Isostere

Given the validated XO inhibitory activity of 5‑substituted isoxazole‑3‑carboxylic acids, the 5‑(phenylthio) congener is a rational isosteric replacement for the 5‑phenoxy motif found in advanced leads [3]. Procurement for enzymatic screening against XO, with febuxostat as a positive control, can rapidly assess whether the sulfur bridge confers improved metabolic stability or selectivity over other purine‑metabolizing enzymes.

Agrochemical Intermediate: Herbicide and Fungicide Scaffold Exploration

The isoxazole‑3‑carboxylic acid core is a privileged scaffold in crop protection chemistry, with commercial herbicides and fungicides featuring 5‑aryl and 5‑heteroaryl substitutions [4]. The 5‑(phenylthio) variant introduces a sulfur‑containing substituent that can act as a metabolic soft spot or a pro‑pesticide moiety, enabling exploration of novel mode‑of‑action leads for resistant weed and pathogen management.

Technical Documentation Hub

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